Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
CAS No.: 69669-44-9
Cat. No.: VC3754614
Molecular Formula: C18H29NaO3S
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69669-44-9 |
---|---|
Molecular Formula | C18H29NaO3S |
Molecular Weight | 348.5 g/mol |
IUPAC Name | sodium;4-dodecan-3-ylbenzenesulfonate |
Standard InChI | InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
Standard InChI Key | HOXWFOVSCUWIEH-UHFFFAOYSA-M |
SMILES | CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Chemical Identity and Structural Characteristics
Molecular Composition
Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts, belong to the linear alkylbenzene sulfonate (LAS) family. The general molecular formula is , with a molar mass of 348.5 g/mol. The structure consists of a benzene ring sulfonated at the para position, attached to a linear alkyl chain (C10–C14) at non-terminal positions (Figure 1). The sodium salt form enhances aqueous solubility, critical for surfactant functionality .
Structural Formula:
Physicochemical Properties
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Appearance: White to off-white crystalline powder.
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Solubility: Highly soluble in water (>100 g/L at 20°C).
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Surface Activity: Reduces water surface tension to 30–35 mN/m, enabling emulsification and wetting .
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Thermal Stability: Stable up to 250°C, decomposing via desulfonation above 300°C .
Property | Value | Source |
---|---|---|
Melting Point | 280–300°C (decomposes) | |
Density | 1.1–1.2 g/cm³ | |
Critical Micelle Conc. | 0.1–0.5 mM |
Synthesis and Industrial Production
Sulfonation of Linear Alkylbenzene (LAB)
The synthesis involves two primary steps:
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Alkylation: Benzene reacts with C10–C14 olefins using acid catalysts (e.g., HF or AlCl₃) to form linear alkylbenzene (LAB) .
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Sulfonation: LAB is treated with sulfur trioxide () in falling-film reactors, followed by neutralization with sodium hydroxide :
Modern plants achieve >95% yield using -gas sulfonation, minimizing waste compared to oleum-based methods .
Byproducts and Impurities
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Inorganic Salts: Residual (<0.5%).
Applications in Industry
Detergents and Cleaning Agents
As the primary component of liquid and powder detergents, the compound accounts for 60–70% of global LAS production . Its efficacy stems from:
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Emulsification: Disperses oils and greases via hydrophobic alkyl chain interactions.
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Foaming Stability: Maintains foam structure in hard water (up to 500 ppm Ca²⁺) .
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Biodegradability: 80–90% degradation in 28 days (OECD 301F test) .
Specialty Chemical Uses
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Oilfield Chemicals: Enhances oil recovery by reducing interfacial tension in reservoir fluids .
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Polymerization: Serves as a surfactant in emulsion polymerization of styrene-butadiene rubber .
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Agriculture: Formulated in pesticide emulsions to improve leaf adhesion .
Environmental and Toxicological Profile
Ecotoxicity
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Aquatic Toxicity:
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Biodegradation: Readily biodegradable under aerobic conditions (half-life: 5–7 days) .
Human Health Considerations
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Dermal Exposure: Causes mild irritation (Draize score: 2.3/8) but no sensitization in OECD 406 tests .
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Oral Toxicity: LD₅₀ > 2,000 mg/kg (rat), classified as Category 5 under GHS .
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Occupational Limits: Recommended airborne exposure limit of 10 mg/m³ (8-hour TWA) .
Comparative Analysis with Similar Surfactants
Compound | Alkyl Chain | Toxicity (LC₅₀) | CMC (mM) |
---|---|---|---|
C10-14 LAS (This Compound) | C10–C14 Linear | 2.5 mg/L | 0.3 |
Sodium Dodecyl Sulfate | C12 Branched | 1.2 mg/L | 0.8 |
Sodium Xylenesulfonate | C8 Aromatic | 45 mg/L | 2.1 |
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